molecular formula C62H100Br2F2N2S3 B12820014 4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole

4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole

Cat. No.: B12820014
M. Wt: 1167.5 g/mol
InChI Key: SXGOESNABZONAY-UHFFFAOYSA-N
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Description

4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and thiophene groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The thiophene groups can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the electronic structure of the compound.

Mechanism of Action

The mechanism of action of 4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole involves its interaction with molecular targets through its bromine, fluorine, and thiophene groups. These interactions can influence the electronic properties of the compound, making it effective in applications such as organic electronics and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole stands out due to its specific combination of bromine, fluorine, and thiophene groups, which impart unique electronic and optical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications .

Properties

Molecular Formula

C62H100Br2F2N2S3

Molecular Weight

1167.5 g/mol

IUPAC Name

4,7-bis[5-bromo-4-(2-decyltetradecyl)thiophen-2-yl]-5,6-difluoro-2,1,3-benzothiadiazole

InChI

InChI=1S/C62H100Br2F2N2S3/c1-5-9-13-17-21-25-27-31-35-39-43-49(41-37-33-29-23-19-15-11-7-3)45-51-47-53(69-61(51)63)55-57(65)58(66)56(60-59(55)67-71-68-60)54-48-52(62(64)70-54)46-50(42-38-34-30-24-20-16-12-8-4)44-40-36-32-28-26-22-18-14-10-6-2/h47-50H,5-46H2,1-4H3

InChI Key

SXGOESNABZONAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CC1=C(SC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC(=C(S4)Br)CC(CCCCCCCCCC)CCCCCCCCCCCC)F)F)Br

Origin of Product

United States

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